molecular formula C15H10N2 B1273765 2-[Cyano(phenyl)methyl]benzenecarbonitrile CAS No. 127667-03-2

2-[Cyano(phenyl)methyl]benzenecarbonitrile

Cat. No.: B1273765
CAS No.: 127667-03-2
M. Wt: 218.25 g/mol
InChI Key: FVQZELZNBUVEQG-UHFFFAOYSA-N
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Description

2-[Cyano(phenyl)methyl]benzenecarbonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • A study by Zhang (2013) examined a polysubstituted benzene compound with structural components similar to 2-[Cyano(phenyl)methyl]benzenecarbonitrile. The compound's crystal structure revealed interesting aspects such as nearly coplanar groups and twisted benzene rings, which could be relevant to understanding the structural characteristics of this compound (Wan-qiang Zhang, 2013).

Photoredox Photoinitiating Systems

  • Research conducted in 2019 explored the use of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives (similar to this compound) as photoinitiators in various polymerization processes. These compounds showed potential in applications such as 3D printing photopolymerization, indicating a promising area for the application of similar cyanophenylmethyl derivatives (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).

Thermochemical Studies

  • The gas-phase enthalpies of formation and vaporization enthalpies for various methylbenzonitriles, including compounds structurally related to this compound, were investigated by Zaitseva et al. (2015). This research contributes to the fundamental understanding of the thermochemical properties of cyano and methyl substituted benzenes (K. Zaitseva et al., 2015).

Liquid Crystalline Properties

  • A study by Kong and Tang (1998) synthesized liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, closely related to this compound. This research highlights the potential use of such compounds in the development of novel liquid crystalline materials (X. Kong & B. Tang, 1998).

Photocatalytic Applications

  • Carbopalladation reactions involving the cyano group, similar to the one present in this compound, have been studied for the synthesis of various organic compounds. This indicates potential applications in photocatalytic processes and organic synthesis (Qingping Tian, Alexandre A. Pletnev, & R. Larock, 2003).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

2-[cyano(phenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-13-8-4-5-9-14(13)15(11-17)12-6-2-1-3-7-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQZELZNBUVEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383915
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-03-2
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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